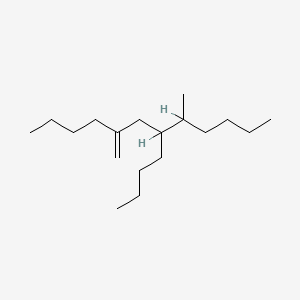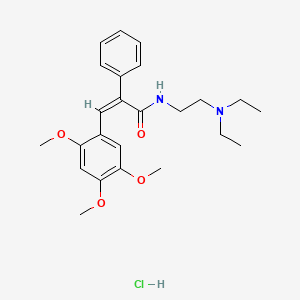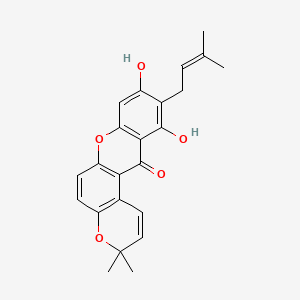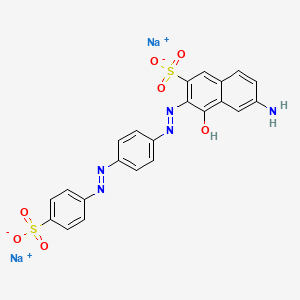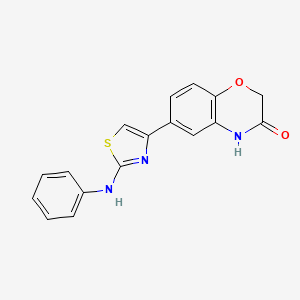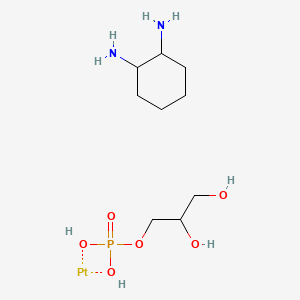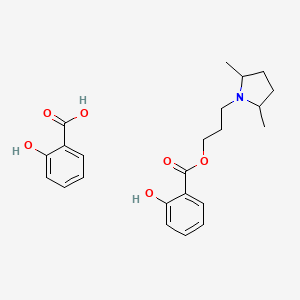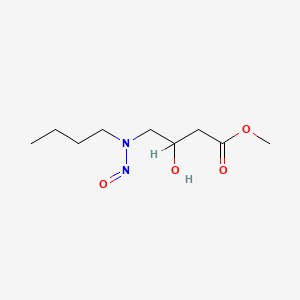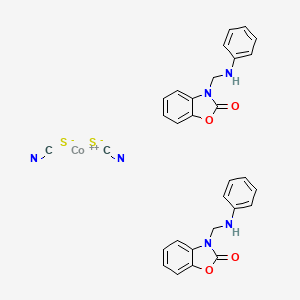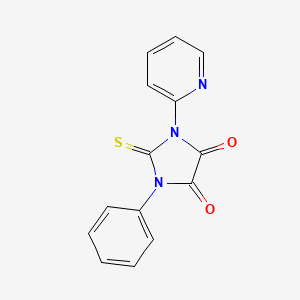
4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- is a heterocyclic compound that contains both imidazolidinedione and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazolidinedione ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the phenyl and pyridinyl groups: These groups can be introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Thioxo group incorporation: The thioxo group can be introduced through sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the thioxo group, converting it to a thiol or other reduced forms.
Substitution: Both the phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated precursors and strong bases or nucleophiles are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific biological pathways or diseases.
Industry
Industrially, such compounds might find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or other critical biological processes.
類似化合物との比較
Similar Compounds
4,5-Imidazolidinedione derivatives: Compounds with similar imidazolidinedione cores but different substituents.
Pyridinyl derivatives: Compounds with pyridinyl groups attached to different core structures.
Thioxo compounds: Compounds containing thioxo groups attached to various heterocyclic systems.
Uniqueness
The uniqueness of 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
132034-04-9 |
|---|---|
分子式 |
C14H9N3O2S |
分子量 |
283.31 g/mol |
IUPAC名 |
1-phenyl-3-pyridin-2-yl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C14H9N3O2S/c18-12-13(19)17(11-8-4-5-9-15-11)14(20)16(12)10-6-2-1-3-7-10/h1-9H |
InChIキー |
SFSJBWOYPUUIOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=S)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



